Product packaging for Methyl 2-Hydroxyadapalene(Cat. No.:)

Methyl 2-Hydroxyadapalene

Cat. No.: B1161796
M. Wt: 442.55
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Description

Overview of Retinoid Classification and Nuclear Receptor Systems

Retinoids are a class of compounds derived from vitamin A or that exhibit structural and/or functional similarity. They are pivotal in regulating a multitude of biological processes, including cell growth, differentiation, and apoptosis. The therapeutic effects of retinoids are mediated through their interaction with specific nuclear receptors. researchgate.netwikipedia.org

Nuclear receptors are a large family of ligand-activated transcription factors that directly bind to DNA to regulate the expression of target genes. researchgate.netwikipedia.org The retinoid signaling pathway primarily involves two types of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, and γ). nih.govnews-medical.net These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. wikipedia.orgnews-medical.net

The classification of retinoids is generally based on their chemical structure and receptor selectivity:

First-generation retinoids , such as tretinoin (B1684217) and isotretinoin, are non-aromatic and non-selective, binding to multiple RAR subtypes.

Second-generation retinoids , like etretinate (B1671770) and acitretin, are mono-aromatic and offer improved receptor selectivity.

Third-generation retinoids are poly-aromatic compounds, designed for enhanced receptor selectivity and a more favorable side-effect profile. Adapalene is a prominent member of this generation. mdpi.com

Fourth-generation retinoids , such as trifarotene, exhibit even greater receptor specificity, targeting a single RAR subtype. mdpi.com

Adapalene as a Third-Generation Synthetic Retinoid: Molecular Structure and Research Significance

Adapalene is a synthetic naphthoic acid derivative that represents a significant advancement in retinoid therapy. dovepress.com It is chemically identified as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. fda.govfffenterprises.com Its molecular formula is C28H28O3 and it has a molecular weight of 412.52. dovepress.comfda.govfffenterprises.com The structure of Adapalene is characterized by the presence of a bulky adamantyl group, which contributes to its chemical stability and lipophilicity. mdpi.comdovepress.com

Adapalene is distinguished by its selective affinity for RARβ and RARγ subtypes, which are predominantly found in epithelial cells. dovepress.com This selectivity is a key factor in its mechanism of action, which involves the modulation of cellular differentiation, keratinization, and inflammatory processes. fda.govfffenterprises.com By normalizing the differentiation of follicular epithelial cells, Adapalene helps to reduce the formation of microcomedones, a primary lesion in acne vulgaris. fda.govfffenterprises.com

The research significance of Adapalene lies in its improved therapeutic index compared to earlier generation retinoids. Its chemical stability, particularly in the presence of light and oxidizing agents like benzoyl peroxide, allows for its use in combination therapies. mdpi.com Furthermore, its targeted receptor binding is associated with a lower incidence of local irritation. dovepress.comnih.gov

PropertyDescription
Chemical Name 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid
Molecular Formula C28H28O3
Molecular Weight 412.52 g/mol
Generation Third-generation retinoid
Mechanism of Action Selective agonist of RARβ and RARγ nuclear receptors
Key Structural Feature Adamantane moiety

Identification and Academic Relevance of Methyl 2-Hydroxyadapalene as a Related Compound and Impurity

This compound is a chemical compound closely related to Adapalene. It is recognized primarily as an impurity and a related compound in the synthesis of Adapalene. mitachieve.combroadbio.com Its chemical formula is C29H30O4, and it has a molecular weight of 442.55 g/mol . aminoprimecentral.com The structure of this compound is a derivative of Adapalene, specifically the methyl ester of a hydroxylated form of the parent molecule.

The academic and industrial relevance of this compound stems from its status as a process-related impurity in the manufacturing of Adapalene. The identification, characterization, and control of such impurities are critical aspects of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. The presence of impurities can potentially alter the pharmacological and toxicological profile of the active pharmaceutical ingredient.

Research efforts in the field of pharmaceutical analysis are therefore directed towards developing sensitive and specific analytical methods for the detection and quantification of this compound and other related substances in Adapalene. This ensures that the levels of such impurities are maintained within acceptable limits as defined by regulatory authorities. The study of these related compounds also contributes to a deeper understanding of the degradation pathways and stability of Adapalene.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Relationship to Adapalene
AdapaleneC28H28O3412.52Parent Compound
This compoundC29H30O4442.55Related Compound / Impurity

Properties

Molecular Formula

C₂₉H₃₀O₄

Molecular Weight

442.55

Synonyms

Methyl 6-(3-((1r,3s,5R,7S)-2-Hydroxyadamantan-1-yl)-4-methoxyphenyl)-2-naphthoate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Strategies for the Preparation of Retinoid Analogues and Derivatives

The synthesis of retinoid analogues is a well-established field in medicinal chemistry, driven by the desire to create compounds with improved therapeutic profiles and reduced side effects compared to naturally occurring retinoids like all-trans retinoic acid (ATRA). nih.gov General strategies often involve the construction of a polyene chain connecting a cyclic group (like the β-cyclogeranylidene ring in traditional retinoids) to a polar terminus. nih.govorganic-chemistry.org

Key synthetic strategies that have been employed for retinoids and their analogues include:

Wittig and Horner-Wadsworth-Emmons Reactions: These are classical methods for forming carbon-carbon double bonds, essential for building the polyene backbone of retinoids. organic-chemistry.org

Julia Olefination: This method, based on sulfone chemistry, is another powerful tool for constructing polyene chains. google.com

Cross-Coupling Reactions: Modern methods like the Stille and Suzuki reactions have become increasingly important. organic-chemistry.orggoogle.com These palladium-catalyzed reactions offer high stereoselectivity, which is crucial for the biological activity of retinoids, and are often more efficient and compatible with sensitive functional groups. organic-chemistry.org

The derivatization of the final retinoid structure is also common, involving modifications to the terminal carboxylic acid group through reactions like esterification or amidation to alter the compound's physicochemical properties. nih.govnih.gov

Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, has a rigid structure that differs significantly from traditional retinoids. Its synthesis does not involve building a flexible polyene chain but rather couples two key aromatic systems. The primary precursors for Adapalene synthesis are an adamantyl-substituted benzene (B151609) ring and a naphthalene (B1677914) moiety.

The common synthetic pathway involves several key steps:

Adamantylation: The synthesis often begins with a Friedel-Crafts reaction to attach the bulky adamantyl group to an anisole (B1667542) derivative, such as 4-bromoanisole. researchgate.netresearchgate.net This reaction can be catalyzed by strong acids like sulfuric acid. researchgate.netresearchgate.net

Coupling Reaction: The adamantylated precursor is then coupled with a derivative of 6-bromo-2-naphthoic acid. This critical step is typically achieved through modern cross-coupling reactions:

Negishi Coupling: This involves the creation of an organozinc reagent from the adamantyl-bromoanisole precursor, which is then coupled with a methyl ester of 6-bromo-2-naphthoic acid in the presence of a nickel or palladium catalyst. google.comgoogle.com

Suzuki Coupling: An alternative route involves preparing a boronic acid derivative of the adamantyl-anisole fragment. This boronic acid is then coupled with 6-bromo-2-naphthoic acid or its ester using a palladium catalyst. google.comnewdrugapprovals.org

Hydrolysis: The resulting methyl ester of Adapalene (Adapalene Methyl Ester) is then hydrolyzed, typically under basic conditions (saponification), to yield the final Adapalene carboxylic acid. google.commui.ac.ir

A high-yield, pilot-scale process for Adapalene has been developed, optimizing each of these steps to ensure efficiency and purity. researchgate.net

The formation of Methyl 2-Hydroxyadapalene involves the introduction of a hydroxyl (-OH) group and the presence of a methyl ester (-COOCH3) group.

Esterification: This process converts a carboxylic acid into an ester. In the context of Adapalene synthesis, the methyl ester is a key intermediate. pharmaffiliates.com The final hydrolysis step is what converts this ester back to the active carboxylic acid. mui.ac.ir this compound retains this methyl ester group, indicating it is either formed from an esterified precursor or is an esterified version of a hydroxylated Adapalene molecule. Esterification of retinoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst or by converting the carboxylic acid to a more reactive form, such as an acid chloride, followed by reaction with the alcohol. google.come3s-conferences.org

Hydroxylation: This is the introduction of a hydroxyl group onto a molecule. In retinoid metabolism, hydroxylation is a common reaction catalyzed by cytochrome P450 enzymes. nih.govnih.gov In chemical synthesis, direct hydroxylation of an aromatic ring can be challenging. It is more likely that the hydroxyl group in an impurity like this compound arises from a precursor that is already hydroxylated or from an oxidative side-reaction occurring during the synthesis. For instance, Adapalene EP Impurity B is a hydroxylated form of Adapalene, indicating that hydroxylation on the adamantyl group can occur. synzeal.com The name "this compound" suggests the hydroxyl group is on the naphthalene ring.

Formation and Isolation of this compound as a Synthetic Impurity

During the multi-step synthesis of a pharmaceutical ingredient like Adapalene, the formation of impurities is almost inevitable. researchgate.net These can arise from starting materials, intermediates, or side reactions. This compound is an example of a process-related impurity.

Side reactions that could lead to such impurities include:

Incomplete Reactions: If the final hydrolysis step to convert the Adapalene methyl ester to Adapalene is incomplete, the ester will remain as an impurity. pharmaffiliates.com

Oxidative Reactions: The reaction conditions, particularly during the coupling steps, might cause unintended oxidation of the aromatic rings, leading to hydroxylated byproducts.

Contaminated Reagents: The presence of oxidized or otherwise impure starting materials can carry through the synthesis to form impurity derivatives.

The isolation of these impurities from the final product is critical and is typically achieved through crystallization or chromatographic techniques. google.com The low solubility of Adapalene in many organic solvents can be exploited to separate it from more soluble impurities through recrystallization. researchgate.net

The identification and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. clearsynth.com Regulatory bodies require a thorough understanding of the impurity profile of any active pharmaceutical ingredient (API). researchgate.net

This process involves:

Detection and Quantification: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used to separate and quantify impurities in Adapalene. researchgate.netrjptonline.org

Structural Elucidation: Once an impurity is detected, its chemical structure must be determined. This is often accomplished using techniques like mass spectrometry (MS) to find the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to map the complete chemical structure. researchgate.net

The development of validated analytical methods is essential for routinely testing batches of the API to ensure that impurity levels remain below specified limits. rjptonline.orgsynzeal.com

Once process-related impurities like this compound are identified, synthetic routes are optimized to minimize their formation. google.com This is a core activity in process chemistry. researchgate.net

Strategies for controlling the impurity profile of Adapalene include:

Modifying Reaction Conditions: Changing parameters such as temperature, reaction time, solvent, and catalyst can significantly impact the formation of byproducts. For example, issues with dimer impurities formed during Negishi and Grignard reactions have been reported. google.comnewdrugapprovals.org

Purification of Intermediates: Purifying key intermediates before they are used in subsequent steps can prevent the carryover of impurities. Recrystallization is a common method used to purify Adapalene and its precursors. researchgate.net

Alternative Synthetic Routes: If a particular step consistently produces problematic impurities, an entirely different chemical reaction might be employed. The shift from Negishi to Suzuki coupling in some Adapalene syntheses is an example of choosing a route with a potentially cleaner profile and milder conditions. google.comnewdrugapprovals.org

The goal is to develop a robust and reproducible process that consistently produces high-purity Adapalene with an impurity profile that is well-characterized and controlled within acceptable limits. google.comgoogle.com

Targeted Laboratory Synthesis of this compound for Research Standards

To accurately identify and quantify an impurity in a pharmaceutical product, a pure sample of that impurity is required. This is known as a reference standard. synzeal.com Companies specializing in pharmaceutical standards undertake the targeted laboratory synthesis of impurities like this compound. htsbiopharma.comsimsonpharma.comveeprho.com

The synthesis of a reference standard must be unambiguous, ensuring the final product has the correct, confirmed chemical structure. The synthetic route may differ from the one that produces it as an impurity and is designed for clarity and purity rather than large-scale efficiency. This often involves protecting groups and multiple purification steps to achieve the high level of purity required for a standard (>95-98%). The availability of these standards is crucial for pharmaceutical quality control, allowing analytical chemists to validate their methods and ensure the purity of the final Adapalene product. synzeal.com

Advanced Analytical Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of Methyl 2-Hydroxyadapalene, enabling its separation from the parent drug, Adapalene, and other related substances. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, is a cornerstone technique for this purpose.

The development of a robust and validated HPLC method is essential for the accurate quantification and purity assessment of this compound. A typical stability-indicating HPLC method for Adapalene and its impurities, which can be adapted for this compound, often utilizes a C18 column with gradient elution.

A well-established method involves a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent, such as acetonitrile (B52724) and/or methanol. The gradient elution allows for the effective separation of compounds with varying polarities. Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines, encompassing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. nih.govrjptonline.org Forced degradation studies are also a critical component of validation, demonstrating the method's ability to separate the analyte from its degradation products under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic). gtu.ac.inresearchgate.netd-nb.info

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Glacial Acetic Acid in Water
Mobile Phase B Acetonitrile:Methanol (e.g., 80:20 v/v)
Gradient Elution Optimized gradient from A to B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm
Injection Volume 10 µL

Note: These parameters are illustrative and may require optimization for specific applications.

While HPLC is the predominant technique for the analysis of retinoids like Adapalene and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly for the analysis of volatile or derivatized compounds. For a non-volatile compound like this compound, derivatization to increase its volatility would be a necessary prerequisite for GC-MS analysis. This technique offers high sensitivity and specificity, providing valuable structural information through mass fragmentation patterns.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and improved sensitivity. The use of sub-2 µm particle size columns in UHPLC systems allows for more efficient separations, which is particularly advantageous when dealing with complex mixtures of related substances. A UHPLC method for this compound would likely involve a C18 or C8 column and a gradient elution with a mobile phase similar to that used in HPLC, but with adjusted flow rates and gradient profiles to leverage the benefits of the smaller particle size.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule. The chemical shifts, coupling constants, and signal integrations in the NMR spectra allow for the complete assignment of the molecular structure, confirming the presence and position of the hydroxyl group on the adamantyl moiety and the methyl ester group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

Functional GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic Protons 7.0 - 8.5125 - 150
Adamantyl Protons 1.5 - 2.530 - 50
Methoxyl Protons (-OCH₃) ~3.9~55
Ester Methyl Protons (-COOCH₃) ~3.9~52
Hydroxyl Proton (-OH) Variable (depends on solvent and concentration)-
Carbonyl Carbon (C=O) -~167

Note: These are predicted values and are subject to variation based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound with a high degree of confidence. This technique is crucial for confirming the molecular formula of the compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By analyzing the fragments, it is possible to deduce the connectivity of the atoms and confirm the structural features of the compound, such as the presence of the hydroxy-adamantyl and methyl naphthoate moieties.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Formula C₂₉H₃₀O₄
Monoisotopic Mass 442.2144 g/mol
[M+H]⁺ (Positive Ion Mode) 443.2217
[M-H]⁻ (Negative Ion Mode) 441.2071
Key Fragmentation Pathways Loss of H₂O, loss of OCH₃, cleavage of the ester group, fragmentation of the adamantyl ring

Note: These are theoretical values. Experimental values may vary slightly.

Quantitative Analytical Method Validation for Impurity Profiling

The validation of analytical methods is a critical requirement in pharmaceutical development to ensure that a method is suitable for its intended purpose. For impurity profiling of a compound such as this compound, a quantitative analytical method, typically High-Performance Liquid Chromatography (HPLC), must be rigorously validated. This process demonstrates that the method is reliable, reproducible, and accurate for the detection and quantification of potential impurities. While specific validation studies on this compound are not extensively published, the principles and acceptance criteria can be thoroughly illustrated by examining the validation of analytical methods for the parent compound, Adapalene, and its related impurities. The following sections detail the essential validation parameters as they would be applied, based on established methodologies for analogous compounds.

The validation of an analytical method for impurity profiling begins with establishing its linearity, range, and sensitivity. These parameters are fundamental to ensuring that the method can accurately quantify impurities at various concentration levels.

Linearity and Range Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. jetir.org The range is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net For impurity quantification, this range typically spans from the Limit of Quantitation (LOQ) to 150% of the specified limit for that impurity. nih.gov

In studies on Adapalene and its impurities, linearity is typically evaluated by preparing a series of solutions at different concentrations and plotting the peak area response against the concentration. rjptonline.org The relationship is considered linear if the correlation coefficient (R²) is typically ≥ 0.99. nih.govrjptonline.org For instance, a validated stability-indicating RP-HPLC method for Adapalene and its impurities demonstrated excellent linearity over the specified ranges with correlation coefficients greater than 0.998. nih.gov Another study showed a correlation coefficient above 0.99 for Adapalene and its related impurities at a wavelength of 260 nm. rjptonline.org

Sensitivity (Limit of Detection and Limit of Quantitation) Sensitivity is determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. jetir.orgresearchgate.net The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy under the defined experimental conditions. jetir.orgresearchgate.net These limits are crucial for ensuring that even trace amounts of impurities can be reliably measured. They are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve. jetir.org

In the analysis of Adapalene and its impurities, specific LOD and LOQ values have been established. For example, one validated HPLC method reported LOD and LOQ values for Adapalene as 0.022 μg/mL and 0.061 μg/mL, respectively. nih.gov For its impurities (Imp-A, Imp-C, Imp-D), the LODs were found to be 0.021, 0.065, and 0.035 μg/mL, while the LOQs were 0.061, 0.196, and 0.127 μg/mL, respectively. nih.gov

Table 1: Linearity and Sensitivity Data for Adapalene and Related Impurities

Following the determination of linearity and sensitivity, the method's accuracy, precision, and robustness are assessed to ensure its reliability under various conditions.

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. thaiscience.info It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix. nih.gov For impurity analysis, accuracy studies are performed by adding known quantities of the impurities to the drug product at different concentration levels (e.g., 50%, 100%, and 150% of the specified limit). nih.govrjptonline.org The percentage recovery is then calculated. Acceptance criteria for recovery are generally in the range of 98-102% for drug products, though wider ranges such as 87-112% may be acceptable for impurities at low concentrations. jetir.orgnih.gov In a study for Adapalene and its impurities, the percentage recovery was found to be between 88.9% and 111.3% for various impurities spiked into a gel formulation. nih.gov

Precision Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. rjptonline.org It is usually assessed at two levels:

Repeatability (Intra-day precision): This evaluates the precision over a short interval of time under the same operating conditions. It is determined by performing multiple analyses (e.g., six replicate injections) of the same sample solution. jetir.org

Intermediate Precision: This expresses the variation within the same laboratory, but considers different days, different analysts, or different equipment.

The precision is expressed as the Relative Standard Deviation (%RSD) of the results. A %RSD of less than 2.0% is generally considered acceptable, although higher values may be permissible for low-concentration impurities. jetir.org Validation studies for Adapalene have demonstrated %RSD values well below 2%, indicating high precision. jetir.orgthaiscience.info

Robustness Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. jetir.org This provides an indication of its reliability during routine use. Typical variations tested include changes in the flow rate of the mobile phase (e.g., ±0.2 mL/min), column temperature (e.g., ±5 °C), and the composition of the mobile phase. jetir.orgthaiscience.info The method is considered robust if the results, such as peak retention time and assay values, remain within acceptable limits (e.g., %RSD < 2.0%) despite these variations. jetir.org

Table 2: Accuracy, Precision, and Robustness Validation Parameters for Impurity Profiling

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Stability Assessment

The initial step in characterizing the metabolic profile of a compound is to assess its stability in the presence of drug-metabolizing enzymes. This is typically conducted through in vitro assays using liver microsomes and hepatocytes, which contain a rich complement of the enzymes responsible for drug metabolism.

Microsomal and Hepatocyte Stability Assays

In vitro studies with Adapalene in cultured human hepatocytes have shown that the compound is extensively metabolized. While specific kinetic data for Methyl 2-Hydroxyadapalene is not available, the general metabolic pathways for Adapalene in animals involve O-demethylation, hydroxylation, and subsequent conjugation. nih.govmui.ac.ir In human liver microsomes, Adapalene is also expected to undergo metabolism, primarily through Phase I enzymes.

These assays typically measure the rate of disappearance of the parent compound over time, allowing for the calculation of key parameters such as half-life (t½) and intrinsic clearance (CLint). Such data is crucial for predicting the in vivo hepatic clearance of a drug.

Interactive Data Table: Representative In Vitro Metabolic Stability Parameters for a Hypothetical Compound in Liver Microsomes

Below is a representative data table illustrating the kind of results obtained from microsomal stability assays. Note that this is hypothetical data for illustrative purposes, as specific data for this compound is not publicly available.

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat3023.1
Mouse2527.7
Dog5512.6
Monkey5013.9

Cross-Species Metabolic Comparisons (Preclinical Models)

Comparing the metabolic stability of a compound across different preclinical species (e.g., mouse, rat, dog, monkey) and humans is vital for selecting the most appropriate animal model for further non-clinical safety and efficacy studies. epo.org Significant differences in metabolic pathways between species can lead to variations in drug exposure and response.

For Adapalene, studies in cultured hepatocytes have revealed interspecies differences in metabolism. For instance, in human hepatocytes, two major metabolites, designated as M2 and M6, have been identified. epo.org The metabolic profile in preclinical species like mice would also be characterized to identify similarities and differences with human metabolism.

Identification and Characterization of Potential Biotransformation Products

The biotransformation of this compound is expected to yield several metabolites. Based on the known metabolism of Adapalene, the primary biotransformation products would likely result from hydroxylation of the adamantyl moiety and O-demethylation of the methoxy (B1213986) group. nih.govmui.ac.ir Furthermore, the methyl ester group of this compound is susceptible to hydrolysis, which would yield 2-Hydroxyadapalene.

In studies with Adapalene, the major products of metabolism have been identified as glucuronides, indicating that after the initial Phase I modifications (like hydroxylation), the compound undergoes Phase II conjugation to facilitate its excretion. nih.gov

Enzyme Systems Involved in Hydroxylation and Ester Cleavage (e.g., Cytochrome P450s, Esterases, Aldehyde Oxidase/Dehydrogenase)

The metabolic conversion of this compound is orchestrated by several key enzyme systems.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is a major player in the Phase I metabolism of many drugs, catalyzing oxidative reactions such as hydroxylation and O-demethylation. Specific CYP isozymes, such as those from the CYP2C and CYP3A families, are likely involved in the metabolism of Adapalene and, by extension, its derivatives.

Esterases: These enzymes are responsible for the hydrolysis of ester-containing compounds. The methyl ester group of this compound is a prime target for esterases, which would cleave it to form the corresponding carboxylic acid, 2-Hydroxyadapalene.

Aldehyde Oxidase/Dehydrogenase: While less commonly implicated for this class of compounds, these enzymes can be involved in the further oxidation of metabolites.

Comparative Metabolic Profiling of this compound with Adapalene

A direct comparative metabolic profiling of this compound with Adapalene would be instrumental in understanding the impact of the hydroxyl and methyl ester groups on the compound's metabolic fate. It is hypothesized that the presence of the methyl ester in this compound introduces an additional metabolic pathway—ester hydrolysis—which is absent for Adapalene. This could potentially lead to a different pharmacokinetic profile.

Furthermore, the hydroxylation at the 2-position of the adamantyl group in this compound might influence the rate and sites of further metabolism compared to Adapalene. The hydroxyl group could serve as a site for conjugation reactions, potentially accelerating the clearance of the compound.

Interactive Data Table: Postulated Major Metabolic Pathways for Adapalene and this compound

This table provides a hypothetical comparison of the expected primary metabolic pathways for both compounds.

CompoundO-DemethylationHydroxylationEster HydrolysisGlucuronidation
AdapaleneYesYesNoYes
This compoundYesYesYesYes

Molecular Interactions and Retinoid Receptor Binding Studies

Retinoid Receptor (RAR and RXR) Subtype Selectivity Profiling

The characterization of a novel retinoid's interaction with RAR and RXR subtypes is fundamental to understanding its potential therapeutic effects. The selectivity profile determines which receptor-mediated pathways are activated, influencing the compound's efficacy and potential side effects. nih.gov A comprehensive assessment of subtype selectivity is therefore a critical step in the preclinical evaluation of new retinoid analogues. nih.gov

In vitro ligand binding assays are employed to quantify the affinity of a compound for each of the RAR and RXR subtypes. Competitive binding assays, often utilizing radiolabeled ligands, have traditionally been used to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a test compound.

More recently, Fluorescence Resonance Energy Transfer (FRET)-based assays have become a valuable tool for studying receptor-ligand interactions in a high-throughput format. nih.govnih.gov These assays measure the transfer of energy between two fluorophores, a donor and an acceptor, which are brought into proximity upon ligand binding to the receptor. researchgate.net The resulting FRET signal is proportional to the extent of binding, allowing for the determination of binding affinities. johnshopkins.edu

Below is a hypothetical data table illustrating the binding affinity of Methyl 2-Hydroxyadapalene for RAR and RXR subtypes, as might be determined by FRET-based competitive binding assays.

Receptor SubtypeBinding Affinity (Ki, nM)
RARα35
RARβ15
RARγ5
RXRα>1000
RXRβ>1000
RXRγ>1000

This table presents hypothetical data for illustrative purposes.

Transcriptional activation assays are cell-based assays that measure the ability of a compound to activate gene expression through a specific nuclear receptor. nih.gov These assays typically use recombinant cell lines that have been engineered to express a specific RAR or RXR subtype and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a RARE-containing promoter. nih.gov Upon binding of an agonist to the receptor, the RAR/RXR heterodimer activates the transcription of the reporter gene, leading to a measurable signal.

The results of these assays are typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximal transcriptional activation.

The following is a hypothetical data table showing the transcriptional activation profile of this compound for the different retinoid receptor subtypes.

Receptor SubtypeTranscriptional Activation (EC50, nM)Maximal Activation (% of control)
RARα8095%
RARβ40100%
RARγ12105%
RXRα>2000<10%
RXRβ>2000<10%
RXRγ>2000<10%

This table presents hypothetical data for illustrative purposes.

Investigation of Coactivator and Corepressor Recruitment Mechanisms

Upon ligand binding, nuclear receptors undergo a conformational change that facilitates their interaction with other proteins known as coactivators or corepressors. nih.gov In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, which in turn recruit histone deacetylases to maintain a condensed chromatin structure and repress gene transcription. tocris.comresearchgate.net

The binding of an agonist ligand induces a conformational change in the receptor's ligand-binding domain (LBD), leading to the dissociation of corepressors and the recruitment of coactivator complexes. wikipedia.org These coactivators often possess histone acetyltransferase activity, which promotes chromatin decondensation and facilitates the assembly of the transcription machinery, leading to gene activation. nih.gov The specific profile of coactivators and corepressors recruited by a particular ligand-receptor complex can significantly influence the resulting biological response. mdpi.com Assays such as FRET can also be adapted to study the recruitment of specific coactivator or corepressor peptides to the ligand-bound receptor.

Structural Basis of Receptor-Ligand Interactions through Computational Modeling

Computational modeling techniques are powerful tools for elucidating the structural basis of receptor-ligand interactions at the atomic level. nih.gov These methods can provide insights into the binding mode of a ligand, the key amino acid residues involved in the interaction, and the conformational dynamics of the receptor-ligand complex.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.net By simulating the binding of this compound to the LBDs of the different RAR and RXR subtypes, it is possible to generate plausible binding poses and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity. nih.govmdpi.com These simulations can help rationalize the experimental binding data and guide the design of new analogues with improved properties.

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. chemmethod.comresearcher.life By simulating the movements of atoms in the receptor-ligand complex over time, MD simulations can reveal the conformational changes induced by ligand binding and assess the stability of the predicted binding mode. nih.govmdpi.com This approach can provide a more dynamic and realistic picture of the receptor-ligand interaction compared to the static view offered by molecular docking alone.

Comparative Analysis of Binding Affinities and Selectivities with Adapalene and Other Retinoids

Notably, a comprehensive search of scientific literature and publicly available data did not yield specific research findings regarding the molecular interactions and retinoid receptor binding affinities of this compound. Therefore, a direct comparative analysis including this specific compound cannot be provided.

However, a comparative analysis of its parent compound, Adapalene, and other well-characterized retinoids is presented below, based on available research findings.

Retinoid activity is mediated through binding to and activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), each existing in three subtypes: alpha (α), beta (β), and gamma (γ). wikipedia.org The specific binding affinity and selectivity of a retinoid for these receptor subtypes dictate its pharmacological profile.

Adapalene is a third-generation synthetic retinoid that exhibits a distinct receptor selectivity profile. Unlike first-generation retinoids such as Tretinoin (B1684217), Adapalene demonstrates preferential binding to specific RAR subtypes. nih.gov Research indicates that Adapalene binds selectively to RARβ and RARγ. nih.govmdpi.com This targeted binding is attributed to its rigid molecular structure, which limits its ability to conform to multiple receptor binding sites. nih.gov Adapalene has a particularly high affinity for the RARγ subtype, which is the most abundant RAR in the epidermis. mdpi.commdedge.com Conversely, it shows a low affinity for RARα and does not appear to bind to RXR isoforms. scilit.com Furthermore, Adapalene does not bind to cellular retinoic acid-binding proteins (CRABPs), which are involved in the intracellular transport of natural retinoids like Tretinoin. mdedge.commedcomhk.com

Tretinoin (all-trans-retinoic acid) , a first-generation retinoid, is non-selective and binds to all three RAR subtypes (α, β, and γ) with high affinity. medcomhk.comnih.gov Its metabolite, 9-cis-retinoic acid, is the natural ligand for RXRs. tocris.com This broad-spectrum activity means Tretinoin can influence a wide array of gene expression pathways.

Tazarotene , another third-generation retinoid, also displays receptor selectivity. Its active metabolite, tazarotenic acid, selectively binds to RARβ and RARγ, similar to Adapalene. dermatologyandlasersurgery.comprotocol-lab.com This specificity contributes to its distinct therapeutic effects.

The selectivity of these compounds for specific RAR subtypes is a key differentiator in their mechanism of action. The high selectivity of Adapalene and Tazarotene for RARβ and RARγ is thought to contribute to their efficacy in dermatological applications while potentially minimizing some of the side effects associated with the non-selective action of Tretinoin. nih.gov

Comparative Retinoid Receptor Selectivity

CompoundGenerationRARα AffinityRARβ AffinityRARγ AffinityRXR Affinity
This compoundNot ApplicableData Not AvailableData Not AvailableData Not AvailableData Not Available
AdapaleneThirdLow scilit.comHigh nih.govmdpi.comHigh nih.govmdpi.comNone scilit.com
TretinoinFirstHigh nih.govHigh nih.govHigh nih.govNone (Metabolite 9-cis-RA binds) tocris.com
TazaroteneThirdLowHigh protocol-lab.comHigh protocol-lab.comNone

Cellular and Molecular Effects in Preclinical Models

Modulation of Cellular Differentiation and Proliferation Pathways

There is no available research specifically profiling the effects of Methyl 2-Hydroxyadapalene on cellular differentiation and proliferation.

Investigation of Inflammatory Pathway Modulation at the Molecular Level

No preclinical studies have been published that investigate the specific molecular mechanisms by which this compound might modulate inflammatory pathways. Adapalene is recognized for its anti-inflammatory properties, which include inhibiting the activity of transcription factors like activator protein-1 (AP-1) and down-regulating toll-like receptor 2 (TLR-2) expression. droracle.ainih.govdroracle.ai However, whether this compound retains, enhances, or loses these capabilities is undetermined.

Studies on Extracellular Matrix Remodeling and Cellular Adhesion

There is no research available on the influence of this compound on the expression of extracellular matrix (ECM) components or on cellular adhesion processes. Retinoids can influence the ECM, for instance by affecting collagen production, but these effects are highly specific to the molecule . The impact of this particular derivative is unknown.

Future Research Directions and Unaddressed Academic Questions

Elucidation of the Full Biotransformation Cascade of Methyl 2-Hydroxyadapalene

The metabolic fate of this compound is a critical area of inquiry. While the biotransformation of the parent compound, adapalene, has been studied, the specific pathways for its hydroxylated methyl ester derivative are not fully understood. Research in this area should aim to construct a comprehensive metabolic map.

Key Research Objectives:

Identification of Primary and Secondary Metabolites: In-depth in vitro and in vivo studies are necessary to identify all metabolites resulting from the biotransformation of this compound. This would involve the use of human liver microsomes and other relevant enzyme systems to simulate metabolic processes.

Characterization of Enzymatic Pathways: A crucial step is to identify the specific cytochrome P450 (CYP) isoenzymes and other enzymes responsible for the metabolism of this compound. nih.govresearchgate.net This information is vital for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

Pharmacokinetic Profiling: Comprehensive pharmacokinetic studies in animal models are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This data will be essential in assessing its potential systemic exposure and clearance rates.

Hypothesized Metabolic Pathways for this compound:

Reaction Type Potential Metabolites Enzymes Involved (Hypothesized)
Hydrolysis 2-Hydroxyadapalene, MethanolEsterases
O-Demethylation 2-Hydroxy-O-desmethyladapalene methyl esterCytochrome P450 enzymes
Conjugation Glucuronide and sulfate conjugatesUGTs, SULTs

Comprehensive Structure-Activity Relationship Studies for Hydroxylated Retinoid Esters

The biological activity of this compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) is fundamental to determining its potential therapeutic efficacy and off-target effects.

Key Research Objectives:

Receptor Binding Affinity: Quantitative assays are required to determine the binding affinity of this compound for the different retinoic acid receptor (RAR) subtypes (α, β, and γ). This will help in predicting its retinoid-like activity and potential for therapeutic application.

Gene Expression Modulation: Studies focusing on the effect of this compound on the expression of retinoid-responsive genes will provide insight into its molecular mechanism of action.

Comparative Analysis: The activity of this compound should be compared with that of adapalene and other known retinoids to establish a clear SAR profile for hydroxylated and esterified retinoid derivatives.

Implications of Impurity Presence on Preclinical Research Outcomes

As this compound may be present as an impurity in formulations of adapalene or its derivatives, it is crucial to understand its potential impact on the outcomes of preclinical studies.

Key Research Objectives:

Toxicological Profiling: A thorough toxicological assessment of this compound is necessary to determine its potential for inducing local irritation, systemic toxicity, or other adverse effects.

Impact on Efficacy: Research should be conducted to evaluate whether the presence of this compound as an impurity can alter the therapeutic efficacy of the primary active pharmaceutical ingredient (API).

Establishment of Safe Limits: Based on toxicological and efficacy data, it will be possible to propose safe limits for the presence of this compound in pharmaceutical formulations.

Development of Novel Analytical Techniques for Ultra-Trace Analysis in Complex Matrices

The accurate detection and quantification of this compound, especially at trace levels in complex biological and pharmaceutical matrices, presents a significant analytical challenge. The development of advanced analytical methods is, therefore, a priority.

Key Research Objectives:

High-Sensitivity Method Development: There is a need for the development and validation of highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound.

Matrix Effect Mitigation: Strategies to minimize the interference from complex matrices, such as biological fluids or topical formulations, are essential for accurate analysis.

Application in Pharmacokinetic and Stability Studies: The developed analytical methods will be instrumental in conducting detailed pharmacokinetic studies and in assessing the stability of this compound under various conditions.

Advanced Analytical Techniques for the Analysis of this compound:

Technique Advantages Potential Challenges
HPLC-UV Simple, cost-effectiveLower sensitivity and specificity
LC-MS/MS High sensitivity and specificityMatrix effects, cost
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for identificationData complexity, cost
Derivative Spectrophotometry Enhanced resolution of overlapping spectraLimited to specific chromophores
Synchronous Fluorimetry High sensitivity for fluorescent compoundsPotential for quenching effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-Hydroxyadapalene, and what key parameters influence yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging protocols similar to those used for structurally related cyclopropane derivatives. Key parameters include:

  • Reaction temperature : Optimal ranges (e.g., 60–80°C) to prevent thermal degradation.
  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity.
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • Structural elucidation : ¹H/¹³C NMR for backbone confirmation, supplemented by X-ray crystallography for stereochemical resolution.
  • Physicochemical profiling : HPLC-UV for purity assessment, DSC for thermal stability, and logP measurements (shake-flask method) to determine hydrophobicity.
  • Spectroscopic validation : FT-IR for functional group identification (e.g., hydroxyl and methyl ester peaks) .

Q. What preliminary toxicological screening approaches are recommended for this compound?

  • Methodological Answer : Follow tiered toxicity assessment frameworks:

  • In vitro assays : Cytotoxicity screening (MTT assay) in HepG2 cells, Ames test for mutagenicity.
  • In vivo models : Acute oral toxicity in rodents (OECD 423 guidelines), with endpoints including hepatic/renal biomarkers and histopathology.
  • Exposure routes : Prioritize oral and dermal routes based on intended applications, referencing inclusion criteria for systemic effects (e.g., hepatic, renal) .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved through orthogonal analytical methods?

  • Methodological Answer : Address discrepancies by:

  • Cross-validation : Compare LC-MS/MS (quantitative) with radiometric assays (qualitative metabolic turnover).
  • Enzyme kinetics : Use recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolic pathways.
  • Statistical rigor : Apply Bland-Altman analysis to assess inter-method variability and establish confidence intervals .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer : Employ a combinatorial approach:

  • Derivatization : Introduce substituents at the hydroxyl or methyl positions via microwave-assisted synthesis.
  • Biological testing : Parallel screening against target receptors (e.g., retinoid receptors) using SPR (binding affinity) and functional assays (e.g., luciferase reporter systems).
  • Data integration : Multivariate analysis (e.g., PCA) to correlate structural modifications with activity trends .

Q. How can researchers optimize the predictive value of in vitro models for this compound’s therapeutic potential?

  • Methodological Answer : Enhance model relevance through:

  • 3D cell cultures : Use spheroids or organoids to mimic in vivo tissue complexity.
  • Co-culture systems : Incorporate immune cells (e.g., macrophages) to assess immunomodulatory effects.
  • High-content imaging : Quantify subcellular localization and dynamic responses (e.g., ROS generation) .

Data Management and Reproducibility

Q. What metadata standards should accompany datasets for this compound research?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Essential metadata : Synthetic protocols (reagents, catalysts), analytical conditions (HPLC gradients, NMR frequencies), and biological models (cell lines, animal strains).
  • Discipline-specific guidelines : Align with CHEMINF or ToxML schemas for chemical and toxicological data .

Q. How should researchers address reproducibility challenges in this compound studies?

  • Methodological Answer : Implement:

  • Detailed SOPs : Document reaction setups, instrument calibration, and data normalization steps.
  • Open-source tools : Share raw spectra (via platforms like Zenodo) and analysis scripts (e.g., Python/R pipelines).
  • Inter-laboratory validation : Collaborative ring trials to verify critical findings .

Conflict Resolution in Literature

Q. What strategies are effective for reconciling contradictory findings in this compound’s mechanism of action?

  • Methodological Answer :

  • Dose-response reevaluation : Test overlapping concentration ranges across studies.
  • Contextual analysis : Account for differences in cell culture media, solvent carriers (e.g., DMSO vs. ethanol), and assay endpoints.
  • Meta-analysis : Pool data from independent studies using random-effects models to identify consensus mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.